REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.C([C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])(C)C.[CH:18]1[CH:23]=CC=C[CH:19]=1>>[CH:18]([CH2:6][C:5]([NH:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:11]=1)=[O:7])([CH3:23])[CH3:19]
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Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
was washed with water, with aqueous sodium bicarbonate, with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)CC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |